6-Methoxy-2-naphthylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Methoxy-2-naphthylacetic acid involves several key steps, including Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of hydrogen halides to the triple bond, and subsequent Pd-catalyzed carbonylation of the resulting vinyl halide. This method offers a practical approach to producing 6MNA, highlighting its significance in pharmaceutical manufacturing, especially as a precursor to anti-inflammatory agents like naproxen (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of 6MNA were not found, the compound's structure can be inferred from synthesis procedures and its known chemical properties. Its molecular structure, featuring a methoxy group and a carboxylic acid function attached to a naphthalene ring, plays a crucial role in its biological activity and pharmacokinetics.
Chemical Reactions and Properties
6MNA's photosensitizing properties have been explored in various in vitro phototoxicity assays, suggesting mechanisms involving singlet oxygen, radicals, and electron transfer reactions. These findings indicate that 6MNA can participate in complex chemical reactions under specific conditions, such as exposure to ultraviolet light (Canudas, Zamora, Villamizar, Fuentes, Castelli, & Taddei, 2005).
Physical Properties Analysis
The physical properties of 6MNA, such as its solubility and melting point, have been investigated to enhance its pharmaceutical applications. For instance, the formation of 6MNA salts has been shown to improve its solubility and physicochemical properties, which is crucial for percutaneous applications and better therapeutic efficacy (Pawar, Kumar, Giridhar, & Yadav, 2015).
Chemical Properties Analysis
The chemical stability and enzymatic hydrolysis of 6MNA and its esters have been extensively studied to understand their behavior in biological systems. These studies reveal insights into the compound's hydrolysis under various conditions, emphasizing its stability and potential as a prodrug. The hydrolysis behavior is crucial for its activation and subsequent therapeutic effects in the body (Wadhwa, Chandiran, & Sharma, 2004).
Scientific Research Applications
Inflammation and Leukocyte Activation : 6-MNA decreases reactive oxygen species production in polymorphonuclear leukocytes stimulated with certain compounds. This action suggests its role in modulating leukocyte activation, which is crucial in understanding inflammatory responses (Allegrezza-Giulietti et al., 1993).
Pharmacological Applications as NSAID : As a potent non-steroidal anti-inflammatory drug (NSAID), 6-MNA can be used as a pro-drug to reduce gastrointestinal side-effects commonly associated with NSAIDs (Jeremy & Mikhailidis, 1989).
Obstetrics and Gynecology : It has been found effective in delaying glucocorticoid-induced premature labor in sheep, suggesting potential applications in managing preterm labor (Poore, Young & Hirst, 1999).
Phototoxicity Studies : 6-MNA is a major metabolite of nabumetone, a phototoxic NSAID. It has been studied for its photosensitizing properties, which is significant in understanding drug-induced phototoxicity (Canudas et al., 2005).
Percutaneous Drug Delivery : Research has shown that 6-MNA salts can improve its physicochemical properties for skin application, enhancing penetration into synovial fluid, which is beneficial for treating rheumatic diseases (Pawar et al., 2015).
Pharmacokinetics and Bioequivalence Studies : It is used in assay methods for pharmacokinetic and bioequivalence studies, indicating its significance in drug development and therapeutic monitoring (de Jager et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJFLPMVEFKEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178705 | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthylacetic acid | |
CAS RN |
23981-47-7 | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23981-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-2-NAPHTHYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7K3YOD7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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